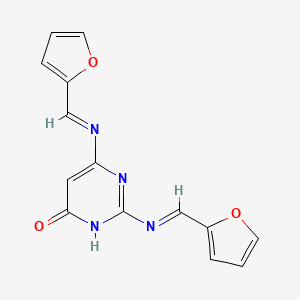
2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine core substituted with furan-2-ylmethylene groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one typically involves the condensation of furan-2-carbaldehyde with 2,6-diaminopyrimidin-4(1H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The imine groups can be reduced to amines.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the furan rings.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
作用機序
The mechanism of action of 2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
2,4-Bis((furan-2-ylmethylene)amino)pyrimidin-6(1H)-one: Similar structure but different substitution pattern.
2,6-Bis((thiophen-2-ylmethylene)amino)pyrimidin-4(1H)-one: Similar structure with thiophene rings instead of furan rings.
2,6-Bis((pyridin-2-ylmethylene)amino)pyrimidin-4(1H)-one: Similar structure with pyridine rings instead of furan rings.
Uniqueness
2,6-Bis((furan-2-ylmethylene)amino)pyrimidin-4(1H)-one is unique due to the presence of furan rings, which can impart distinct electronic and steric properties compared to other similar compounds
特性
分子式 |
C14H10N4O3 |
|---|---|
分子量 |
282.25 g/mol |
IUPAC名 |
2,4-bis[(E)-furan-2-ylmethylideneamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H10N4O3/c19-13-7-12(15-8-10-3-1-5-20-10)17-14(18-13)16-9-11-4-2-6-21-11/h1-9H,(H,17,18,19)/b15-8+,16-9+ |
InChIキー |
OYIKNWRITJTXMM-BVXMOGEKSA-N |
異性体SMILES |
C1=COC(=C1)/C=N/C2=CC(=O)NC(=N2)/N=C/C3=CC=CO3 |
正規SMILES |
C1=COC(=C1)C=NC2=CC(=O)NC(=N2)N=CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid](/img/structure/B12927984.png)
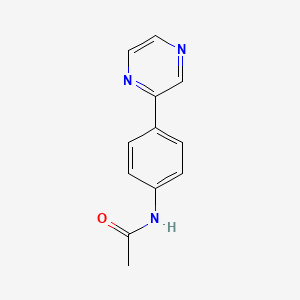
![3,10,14-trimethyl-6-propan-2-yl-15-oxatetracyclo[9.4.0.01,14.03,7]pentadecan-12-one](/img/structure/B12927988.png)

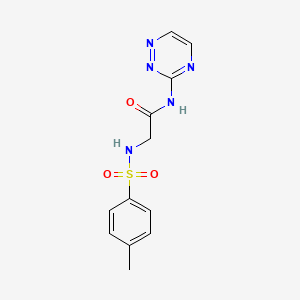

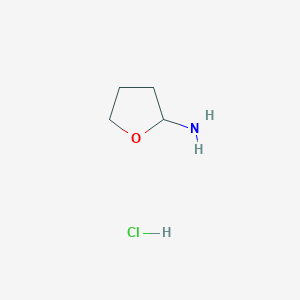
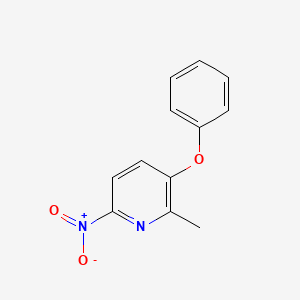



![7-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12928052.png)
![N-[(Benzyloxy)carbonyl]-1-[(2-methylpropoxy)carbonyl]-L-histidine](/img/structure/B12928058.png)
![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12928059.png)
